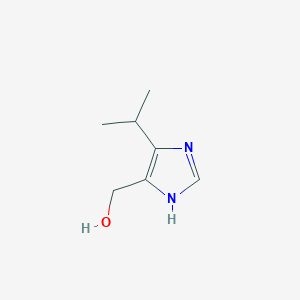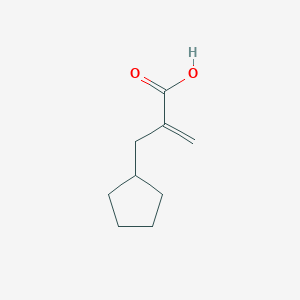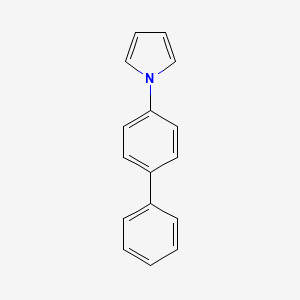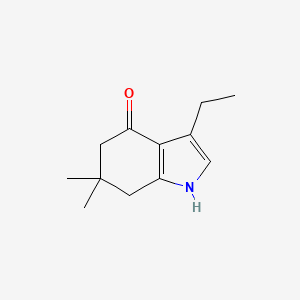
3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through multicomponent reactions involving active methylene compounds, arylglyoxals, and cyclic enaminones . A typical synthetic route involves the condensation of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
化学反应分析
Types of Reactions
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6,6-Dimethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrahydroindole: A related compound used in the synthesis of chiral tetraaryl-substituted methanes.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another indole derivative used as a building block for more complex molecules.
Uniqueness
The presence of the 6,6-dimethyl and 3-ethyl groups distinguishes it from other indole derivatives, potentially offering unique biological activities and synthetic utility .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-ethyl-6,6-dimethyl-5,7-dihydro-1H-indol-4-one |
InChI |
InChI=1S/C12H17NO/c1-4-8-7-13-9-5-12(2,3)6-10(14)11(8)9/h7,13H,4-6H2,1-3H3 |
InChI 键 |
YQDWURVQAVGRCG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CNC2=C1C(=O)CC(C2)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


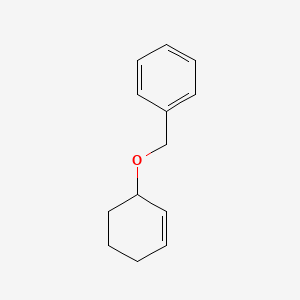
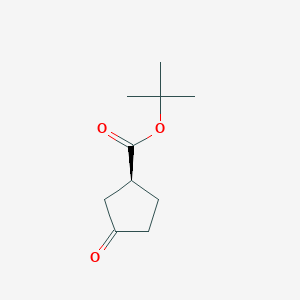
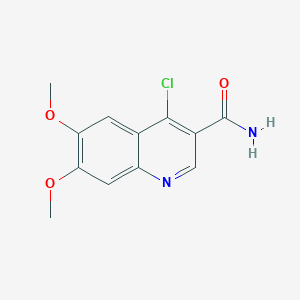
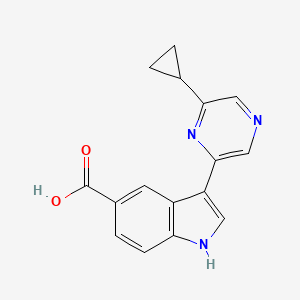

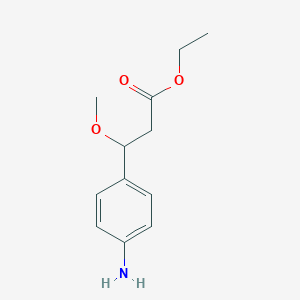
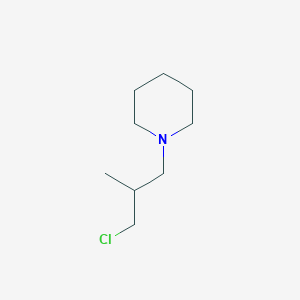
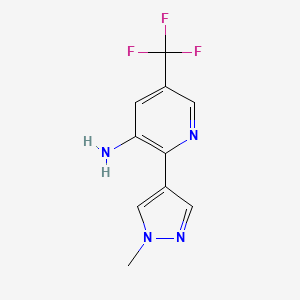
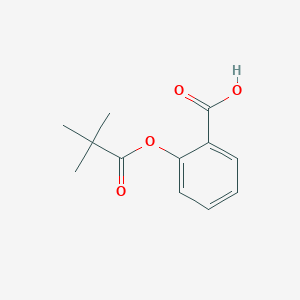
![{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol](/img/structure/B8610278.png)
